molecular formula C19H22N2O3S B3680343 N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3680343
M. Wt: 358.5 g/mol
InChI Key: AQXLDVTYVDYFJF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a sulfonyl group, and an anilino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling with aniline derivatives: This step involves the reaction of the sulfonylated intermediate with aniline derivatives under conditions like nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(N-(4-methylphenyl)sulfonylanilino)acetamide: A closely related compound with similar structural features.

    N-cyclopropyl-2-(N-(4-methylphenyl)sulfonylanilino)acetamide derivatives: Variants with different substituents on the aromatic ring or cyclopropyl group.

Uniqueness

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-6-10-18(11-7-14)25(23,24)21(13-19(22)20-16-8-9-16)17-5-3-4-15(2)12-17/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXLDVTYVDYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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